molecular formula C10H15Cl2N3O B3238847 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride CAS No. 1417793-06-6

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B3238847
CAS No.: 1417793-06-6
M. Wt: 264.15 g/mol
InChI Key: QDCZJPBBOIUQGH-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 2-position and a piperidin-4-ylmethoxy group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antipsychotic drug candidates . Its molecular formula is C₁₀H₁₄ClN₃O·HCl, with a molecular weight of approximately 260.11 g/mol (inferred from structural analogs in ). The compound’s reactivity is driven by the chlorine atom, which facilitates nucleophilic substitution reactions, while the piperidine moiety contributes to binding affinity in biological targets .

Properties

IUPAC Name

2-chloro-4-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O.ClH/c11-10-13-6-3-9(14-10)15-7-8-1-4-12-5-2-8;/h3,6,8,12H,1-2,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCZJPBBOIUQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the piperidin-4-ylmethoxy group. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study evaluating various pyrimidine derivatives, 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential. Modifications to the piperidine moiety were found to significantly influence antimicrobial efficacy, making this compound a candidate for further development as an antibacterial agent .

Antiviral Properties
Research has demonstrated the antiviral efficacy of this compound against influenza A virus. In vitro studies revealed that it could significantly reduce viral replication, with an IC50 value suggesting effective inhibition at low concentrations. The structural features of the compound were highlighted as critical in enhancing its antiviral potency .

Cancer Research

Inhibition of Cancer Cell Proliferation
The compound's ability to inhibit cancer cell proliferation has been extensively studied. It interacts with key signaling pathways such as PI3K/Akt and MAPK, leading to induced apoptosis in cancer cells. This mechanism is crucial for developing targeted therapies in oncology .

Case Study: Anticancer Activity
In a recent investigation, derivatives of the compound were evaluated for their anticancer effects across various cancer types, including breast and lung cancers. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Biochemical Applications

Enzyme Modulation
this compound plays a significant role in biochemical reactions by modulating enzyme activities. It has been shown to interact with various enzymes, particularly kinases and phosphatases, which are essential for cellular signaling pathways. The compound can inhibit kinase activity by competing with ATP for binding at the active site, thus preventing the phosphorylation of target proteins .

Subcellular Localization
The localization of this compound within cellular compartments is vital for its activity. Studies have indicated that it can be directed to specific organelles where it interacts with transcription factors, influencing gene expression and cellular responses .

Industrial Applications

Pharmaceutical Development
The compound is utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical structure. It serves as a building block for more complex organic molecules and is involved in various organic reactions, enhancing its utility in drug discovery and development .

Data Summary Table

Application AreaSpecific UseFindings / Notes
Antimicrobial ActivityEffective against Staphylococcus aureusMIC = 0.5 μg/mL
Antiviral PropertiesReduces influenza A virus replicationIC50 indicates effective inhibition
Cancer ResearchInhibits proliferation of cancer cellsAffects PI3K/Akt and MAPK pathways
Enzyme ModulationInteracts with kinases and phosphatasesCompetes with ATP; alters phosphorylation
Pharmaceutical DevelopmentBuilding block for drug synthesisWide range of applications in drug discovery

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine HCl - C₁₀H₁₄ClN₃O·HCl ~260.11 Piperidin-4-ylmethoxy, Cl Reference
2-Chloro-4-(piperidin-1-yl)pyrimidine 5429-00-5 C₉H₁₁ClN₄ 210.66 Piperidin-1-yl, Cl 0.95
N-Butyl-2-chloropyrimidin-4-amine 66229-56-9 C₈H₁₁ClN₄ 198.65 Butylamine, Cl 0.91
2-Chloro-4-(diethylamino)pyrimidine 62968-41-6 C₈H₁₁ClN₄ 198.65 Diethylamino, Cl 0.91
(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine HCl 1420874-27-6 C₁₀H₁₅ClN₄·HCl 259.18 Piperidin-4-ylmethanamine, Cl 0.90
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine HCl 1779124-74-1 C₁₁H₁₈ClN₃O₂ 259.73 Piperidin-4-yloxy, Methoxy, Methyl -

Key Observations:

  • Substituent Position and Bioactivity: The 4-position substituent significantly impacts biological activity.
  • Solubility and Stability : Hydrochloride salts (e.g., target compound and CAS 1420874-27-6) generally exhibit improved aqueous solubility compared to free bases, critical for drug formulation .
  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at the 2-position acts as an electron-withdrawing group, enhancing reactivity for cross-coupling reactions. In contrast, diethylamino or butylamine groups (CAS 66229-56-9, 62968-41-6) are electron-donating, which may slow reaction rates in synthetic pathways .

Biological Activity

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group and a piperidine moiety, which is methoxylated. This structural configuration is significant for its interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C11H15ClN2O
Molecular Weight 228.70 g/mol
CAS Number Not available

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidine ring is known to facilitate binding through hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases, impacting cellular signaling pathways.
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity and leading to downstream biological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For example, related compounds have demonstrated efficacy against various cancer cell lines, suggesting potential for this compound in oncology .
  • Antimicrobial Properties : Some pyrimidine derivatives have been evaluated for their antibacterial and antifungal activities. Preliminary data suggest that this compound may also possess similar properties, warranting further investigation .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of various pyrimidine derivatives on human cancer cell lines. The findings indicated significant inhibition of cell growth at micromolar concentrations, with some compounds showing selectivity for specific cancer types .
  • Safety Profile : In toxicity assessments, related compounds did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), indicating a favorable safety margin that could be beneficial for therapeutic applications .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed moderate oral bioavailability and clearance rates, suggesting that modifications to the chemical structure might enhance bioavailability and effectiveness in vivo .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity Selectivity
2-Chloro-4-(piperidin-1-yl)methylpyridineAntitumor, AntimicrobialModerate
2-Chloro-4-(piperidin-1-yl)pyrimidineAntitumorHigh
2-Chloro-4-(piperidin-3-yl)methoxypyrimidineAntiviralLow

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

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